Difamilast

説明

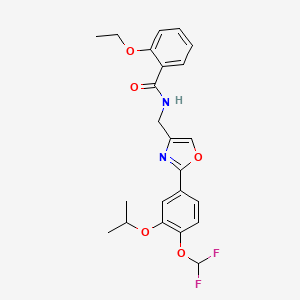

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBILHPIHUPBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937782-05-3 | |

| Record name | Difamilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difamilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIFAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difamilast: A Technical Whitepaper on its Selective Inhibition of PDE4B and Functional Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difamilast (OPA-15406) is a novel topical, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor with demonstrated efficacy in the treatment of atopic dermatitis. This document provides an in-depth technical overview of this compound, with a specific focus on its subtype selectivity for PDE4B, the downstream functional consequences of this inhibition, and the experimental methodologies used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects are presented, along with detailed signaling pathway diagrams and experimental workflows to support further research and development in this area.

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme critical to the inflammatory cascade, primarily through its hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in immune cells. By degrading cAMP, PDE4 terminates its signaling, which would otherwise suppress the production of pro-inflammatory mediators. The PDE4 enzyme family comprises four subtypes (A, B, C, and D), which are differentially expressed in various tissues and cell types. PDE4B is highly expressed in a range of immune cells, including T cells, monocytes, and macrophages, making it a prime therapeutic target for inflammatory diseases. This compound is a selective PDE4 inhibitor, with a notable preference for the PDE4B subtype, which is believed to contribute to its favorable therapeutic window, minimizing side effects associated with the inhibition of other PDE4 subtypes, such as emesis linked to PDE4D inhibition.[1][2]

Quantitative Data: Inhibitory Profile of this compound

The subtype selectivity and functional potency of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against PDE4 subtypes and its effect on the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

Table 1: this compound IC50 Values for PDE4 Subtypes

| PDE4 Subtype | IC50 (µM) |

| PDE4A | 0.0832[1] |

| PDE4B | 0.0112[1] |

| PDE4C | 0.2493[1] |

| PDE4D | 0.0738[1] |

Data presented as the half-maximal inhibitory concentration (IC50).

Table 2: this compound Inhibition of TNF-α Production

| Cell Type | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 19[1] |

| Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 3.5[1] |

Data presented as the half-maximal inhibitory concentration (IC50) for lipopolysaccharide (LPS)-induced TNF-α secretion.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PDE4B, leading to an increase in intracellular cAMP levels within immune cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates gene transcription, leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13, and an increase in the expression of anti-inflammatory mediators. Furthermore, elevated cAMP levels can interfere with the activation of the NF-κB signaling pathway, a critical regulator of inflammation.

Diagram: this compound Mechanism of Action

Caption: Signaling pathway of this compound-mediated PDE4B inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PDE4B subtype selectivity and function of this compound.

In Vitro PDE4 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified PDE4 subtypes. A common method is the fluorescence polarization (FP) assay.

Objective: To determine the IC50 value of this compound against purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

Materials:

-

Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

This compound stock solution (in DMSO).

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).

-

Binding agent for FP (binds to hydrolyzed AMP).

-

384-well, low-volume, black microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Assay Plate Setup: Add the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the specific recombinant PDE4 enzyme subtype to the desired concentration in assay buffer and add to each well (except for 'no enzyme' controls).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination and Signal Detection: Add the binding agent to stop the reaction and bind to the hydrolyzed AMP. Incubate for an additional 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Workflow for In Vitro PDE4 Inhibition Assay

Caption: General workflow for the in vitro PDE4 inhibition assay.

TNF-α Release Assay in Human PBMCs

This cell-based assay measures the functional consequence of PDE4B inhibition on the production of a key pro-inflammatory cytokine.

Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

Procedure:

-

Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Workflow for TNF-α Release Assay

Caption: Workflow for the TNF-α release assay in human PBMCs.

Conclusion

This compound is a potent and selective PDE4B inhibitor that effectively suppresses the production of pro-inflammatory cytokines, such as TNF-α, in immune cells. Its selectivity for the PDE4B subtype is a key characteristic that likely contributes to its clinical efficacy and favorable side effect profile. The experimental protocols and signaling pathway information provided in this whitepaper offer a comprehensive resource for researchers in the field of inflammatory diseases and drug development, facilitating further investigation into the therapeutic potential of selective PDE4B inhibition.

References

Difamilast's Impact on Intracellular cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difamilast (OPA-15406) is a topical, non-steroidal selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated clinical efficacy in the treatment of atopic dermatitis (AD).[1][2] Its mechanism of action is centered on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, which play a critical role in the inflammatory processes underlying AD. By selectively targeting PDE4, an enzyme responsible for the degradation of cAMP, this compound leads to an accumulation of intracellular cAMP, thereby attenuating inflammatory responses.[3][4] This technical guide provides an in-depth overview of the intracellular cAMP signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action: PDE4 Inhibition

The primary molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells such as T-cells, monocytes, macrophages, and keratinocytes.[1][2] PDE4 specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP), thus terminating its signaling activity. This compound's inhibitory action on PDE4 prevents this degradation, leading to elevated intracellular cAMP levels.[3]

This compound exhibits a notable selectivity for the PDE4B subtype, which is significantly involved in the inflammatory response.[1] This selectivity is crucial as it may contribute to a favorable therapeutic window, minimizing side effects associated with the inhibition of other PDE4 subtypes, such as PDE4D, which is linked to emesis.[1]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and effects of this compound on its molecular target and downstream inflammatory markers.

Table 1: Inhibitory Activity of this compound on PDE4 Subtypes

| PDE4 Subtype | IC50 (μM) | Source |

| PDE4B | 0.0112 | [1] |

| PDE4D | 0.0738 | [1] |

Table 2: Inhibitory Effect of this compound on TNF-α Production

| Cell Type | IC50 (μM) | Source |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.0109 | [1] |

| Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 0.0035 | [1] |

Table 3: Effect of this compound on Intracellular cAMP and Downstream Markers in Normal Human Epidermal Keratinocytes (NHEKs)

| Treatment | Effect | Source |

| This compound (1 or 5 μM) | Increase in intracellular cAMP levels | [5] |

| This compound (5 μM) | Increase in CREB phosphorylation | [6] |

Signaling Pathways Affected by this compound

The elevation of intracellular cAMP by this compound triggers a cascade of anti-inflammatory events, primarily through two key pathways: the Protein Kinase A (PKA) pathway and a more recently elucidated pathway involving the Aryl Hydrocarbon Receptor (AHR).

The Canonical cAMP-PKA-CREB Signaling Pathway

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).[3] Active PKA then phosphorylates the cAMP Response Element Binding Protein (CREB).[6] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This ultimately results in a decreased production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[3]

The Novel AHR-NRF2-sST2 Signaling Pathway in Keratinocytes

Recent studies have uncovered a novel mechanism of action for this compound in keratinocytes. Increased cAMP levels activate the Aryl Hydrocarbon Receptor (AHR), leading to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2).[7][8] This AHR-NRF2 axis then upregulates the production and secretion of soluble ST2 (sST2).[7][8] sST2 acts as a decoy receptor for the pro-inflammatory cytokine Interleukin-33 (IL-33), preventing IL-33 from binding to its cell surface receptor ST2L on immune cells like basophils.[5][8] By neutralizing IL-33, this compound indirectly inhibits the downstream inflammatory signaling cascade mediated by this cytokine, including the production of TNF-α, IL-5, and IL-13.[5][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency of this compound against recombinant PDE4 enzymes.

-

Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled cAMP substrate (FAM-cAMP) rotates rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix captures the resulting phosphate (B84403) group, forming a larger, slower-tumbling complex with high FP. The inhibitory effect of this compound is measured by its ability to prevent this increase in FP.

-

Materials:

-

Recombinant human PDE4B and PDE4D enzymes

-

FAM-cAMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Binding Agent (specific for phosphate group)

-

This compound

-

384-well microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration not exceeding 1%.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the FAM-cAMP substrate to all wells.

-

Initiate the reaction by adding the recombinant PDE4 enzyme to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Terminate the reaction by adding the Binding Agent to all wells.

-

Incubate for a further period (e.g., 30 minutes) to allow for binding.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Intracellular cAMP Measurement Assay (ELISA)

This assay quantifies the increase in intracellular cAMP levels in cells treated with this compound.

-

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). cAMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding sites on a cAMP-specific antibody coated on a microplate. The amount of HRP-cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Materials:

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Cell culture medium and reagents

-

This compound

-

Cell lysis buffer

-

cAMP ELISA kit (containing cAMP-specific antibody-coated plate, HRP-labeled cAMP, standards, wash buffer, and substrate)

-

Microplate reader

-

-

Procedure:

-

Culture NHEKs to the desired confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells using the provided lysis buffer to release intracellular cAMP.

-

Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.

-

Add HRP-labeled cAMP to each well and incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated using the cAMP standards. The concentration of cAMP in the cell lysates is then determined by interpolating from the standard curve.

Cytokine Release Assay from PBMCs (ELISA)

This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, from human Peripheral Blood Mononuclear Cells (PBMCs).

-

Principle: PBMCs are stimulated in vitro to produce cytokines. The amount of a specific cytokine (e.g., TNF-α) released into the cell culture supernatant is quantified using a sandwich ELISA.

-

Materials:

-

Human whole blood

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) as a stimulant

-

This compound

-

TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well).

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound exerts its anti-inflammatory effects through the targeted inhibition of PDE4, leading to an increase in intracellular cAMP. This elevation in cAMP modulates downstream signaling pathways, including the well-established PKA-CREB axis and a novel AHR-NRF2 pathway in keratinocytes. The culmination of these molecular events is a reduction in the production of key pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical framework for understanding and further investigating the mechanism of action of this compound. This knowledge is crucial for the continued development and clinical application of this targeted therapy for inflammatory skin diseases.

References

- 1. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]

- 2. Nrf2 Transcription Factor, a Novel Target of Keratinocyte Growth Factor Action Which Regulates Gene Expression and Inflammation in the Healing Skin Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elkbiotech.com [elkbiotech.com]

- 4. ijbs.com [ijbs.com]

- 5. Human soluble ST2 (sST2) Elisa Kit – AFG Scientific [afgsci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. resources.revvity.com [resources.revvity.com]

Difamilast: A Technical Guide on its Attenuation of Pro-inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Difamilast (OPA-15406) is a topical selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant efficacy in the treatment of atopic dermatitis (AD).[1][2][3] Its therapeutic effect is largely attributed to its ability to modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines. This guide provides a detailed overview of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound on key inflammatory mediators.

Core Mechanism of Action: PDE4 Inhibition and cAMP Regulation

The primary mechanism of this compound involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[4][5] PDE4 is highly expressed in various immune and inflammatory cells.[6] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, ultimately reducing the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4]

This compound exhibits a high selectivity for the PDE4B subtype, which plays a crucial role in the inflammatory response.[1][2][7] This selectivity contributes to its potent anti-inflammatory effects.[1][2]

Quantitative Data on Cytokine Inhibition

In vitro studies have quantified the inhibitory effect of this compound on the production of TNF-α, a key pro-inflammatory cytokine. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Cell Type | Species | Cytokine | IC50 (µM) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α | 0.0109 | [1][2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Mouse | TNF-α | 0.0035 | [1][2] |

These studies show that the effects of this compound on TNF-α production were superior to those of other topical PDE4 inhibitors like crisaborole, cipamfylline, and CP-80633.[1][2]

Indirect Cytokine Inhibition via the AHR-NRF2 Axis

Recent research has uncovered an indirect mechanism by which this compound suppresses cytokine production in the context of atopic dermatitis.[8][9] This pathway involves the activation of the Aryl Hydrocarbon Receptor (AHR) and Nuclear factor erythroid 2-related factor 2 (NRF2) in human keratinocytes.

Treatment of normal human epidermal keratinocytes (NHEKs) with this compound activates the AHR-NRF2 signaling axis.[8][9] This activation leads to an increased production and secretion of the soluble form of the ST2 protein (sST2), which acts as a decoy receptor for Interleukin-33 (IL-33).[8][9][10] By binding to IL-33, sST2 prevents it from activating its signaling receptor ST2L on immune cells like basophils.[8][10] This blockade of IL-33 signaling results in the inhibition of downstream pro-inflammatory cytokine production, specifically TNF-α, IL-5, and IL-13.[8][9]

Experimental Protocols

-

Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in human PBMCs.

-

Cell Isolation: PBMCs are isolated from the whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, TNF-α production is stimulated by adding an agent like lipopolysaccharide (LPS).

-

Measurement of TNF-α: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.

-

Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration relative to the stimulated control (LPS alone). The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

-

Objective: To assess the ability of this compound-conditioned media from keratinocytes to inhibit IL-33-induced pro-inflammatory cytokine production in basophils.

-

Part 1: Preparation of Conditioned Media

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured to confluence.

-

Treatment: NHEKs are treated with this compound (e.g., 5 µM) or a vehicle control for a set duration (e.g., 24 hours).[10]

-

Supernatant Collection: The culture supernatant (conditioned media) containing secreted factors, including sST2, is collected and centrifuged to remove cellular debris.

-

-

Part 2: Basophil Stimulation

-

Cell Culture: A human basophil cell line (e.g., KU812) is maintained in appropriate culture conditions.[8]

-

Stimulation: KU812 cells are treated with the conditioned media from either this compound-treated or vehicle-treated NHEKs. After a pre-incubation period, the cells are stimulated with recombinant human IL-33 to induce cytokine production.[8]

-

-

Part 3: Cytokine Measurement

-

RNA Isolation and qRT-PCR: After stimulation (e.g., 1 hour for TNF-α, 3 hours for IL-5 and IL-13), total RNA is extracted from the KU812 cells.[8]

-

Analysis: The mRNA expression levels of TNF-α, IL-5, and IL-13 are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene. The fold change in expression is compared between cells treated with conditioned media from this compound-treated NHEKs versus vehicle-treated NHEKs.

-

Conclusion

This compound effectively reduces the production of key pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. This is achieved through a primary, direct mechanism involving the inhibition of PDE4 and subsequent elevation of intracellular cAMP in immune cells. Additionally, a novel, indirect mechanism operating in keratinocytes has been identified, where this compound promotes the secretion of the IL-33 decoy receptor sST2. Together, these dual mechanisms underscore the potent and targeted anti-inflammatory activity of this compound, providing a strong rationale for its use in inflammatory skin diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Difamilast

Introduction: Difamilast, also known as OPA-15406, is a novel, nonsteroidal, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of inflammatory skin conditions, particularly atopic dermatitis (AD).[1][2][3] Its targeted mechanism of action offers a promising therapeutic option by modulating the inflammatory cascade central to the pathophysiology of AD.[1][4][5] This guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.

Molecular and Chemical Properties

This compound is a small molecule drug characterized as a white to off-white solid powder.[2] Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | [6] |

| Synonyms | OPA-15406, MM36 | [2][7] |

| Molecular Formula | C₂₃H₂₄F₂N₂O₅ | [2][6][8] |

| Molecular Weight | 446.44 g/mol | [2][6] |

| CAS Number | 937782-05-3 | [2][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile | [8] |

| SMILES | CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | [2][6] |

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] PDE4 is the predominant PDE isoform in inflammatory cells. Its inhibition leads to an accumulation of intracellular cAMP.[1][8] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various transcription factors. The ultimate downstream effect is the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[1] By mitigating the release of these key mediators, this compound effectively reduces the inflammation, pruritus, and skin barrier dysfunction characteristic of atopic dermatitis.[1][9]

Recent studies have elucidated a further mechanism whereby this compound activates the aryl hydrocarbon receptor (AHR)–nuclear factor erythroid 2-related factor 2 (NRF2) axis in human keratinocytes.[10][11] This activation leads to the production of soluble ST2 (sST2), a decoy receptor for IL-33, which neutralizes IL-33 signaling—a key pathway in AD pathogenesis.[10][11][12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound [drugcentral.org]

- 6. This compound | C23H24F2N2O5 | CID 57855696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Synthesis of Difamilast: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difamilast, also known as OPA-15406, is a novel, nonsteroidal, selective phosphodiesterase 4 (PDE4) inhibitor discovered and developed by Otsuka Pharmaceutical Co., Ltd.[1][2] Approved for the topical treatment of atopic dermatitis, this compound represents a significant advancement in the management of this chronic inflammatory skin condition. Its targeted mechanism of action, which focuses on the inhibition of the PDE4B subtype, allows for potent anti-inflammatory effects with a favorable safety profile, minimizing the risk of gastrointestinal side effects commonly associated with systemic PDE4 inhibitors.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound (OPA-15406) was identified through a dedicated research program at Otsuka Pharmaceutical Co., Ltd. aimed at discovering a topical treatment for atopic dermatitis with a superior therapeutic window.[1][5] The development focused on creating a selective PDE4 inhibitor that could be applied directly to the skin, thereby maximizing local efficacy while limiting systemic exposure and associated adverse effects.[3]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[6][7] PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[6] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and other inflammatory mediators.[7][8]

Notably, this compound exhibits a higher selectivity for the PDE4B subtype, which is predominantly involved in the inflammatory response, over the PDE4D subtype, which is associated with emesis.[3][5] This subtype selectivity is a key factor in the favorable safety profile of topically applied this compound.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two main stages.[9] The following is a general overview of the synthetic route.

Step 1: Synthesis of the Oxazole (B20620) Methanol (B129727) Intermediate

The synthesis commences with monobenzylated protocatechuic acid ethyl ester.[9] This starting material undergoes a series of reactions including:

-

Isopropylation: The phenolic hydroxyl group is converted to an isopropyl ether.

-

Debenzylation: The benzyl (B1604629) protecting group is removed via palladium-catalyzed hydrogenation to yield a phenolic intermediate.

-

Difluoromethylation: The newly exposed phenol (B47542) is difluoromethylated using sodium chlorodifluoroacetate at an elevated temperature.

-

Hydrolysis and Amidation: The ethyl ester is hydrolyzed to a carboxylic acid, which is then converted to a benzamide (B126).

-

Oxazole Formation and Saponification: The benzamide is condensed with 1-acetoxy-3-chloroacetone (B1293708) to form the oxazole ring, followed by saponification to yield the key oxazole methanol intermediate.[9]

Step 2: Final Assembly of this compound

The final steps involve the modification of the oxazole methanol intermediate to introduce the side chain:

-

Bromination: The alcohol is converted to a bromide via a mesylate intermediate.

-

Phthalimide (B116566) Substitution: The bromide is treated with potassium phthalimide in an SN2 reaction.

-

Deprotection: The phthalimide group is removed using methylamine (B109427) to yield the primary amine as a hydrochloride salt.

-

Amide Bond Formation: The free amine is generated by treatment with a mild base and then coupled with 2-ethoxybenzoic acid to form the final product, this compound.[9]

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (µM) | Reference |

| PDE4B | Recombinant Human Enzyme Assay | 0.0112 | [3][5][10] |

| PDE4D | Recombinant Human Enzyme Assay | 0.0738 | [3][5] |

| TNF-α Production | Human PBMCs | 0.0109 | [3] |

| TNF-α Production | Mouse PBMCs | 0.0035 | [3] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Summary of Phase III Clinical Trial Efficacy Data (4 Weeks)

| Study Population | Treatment | IGA Success Rate* | EASI-75** | Reference |

| Adults (Mild to Moderate AD) | 1% this compound Ointment | 38.46% | Significantly Higher than Vehicle | [11] |

| Vehicle | 12.64% | - | [11] | |

| Pediatrics (Mild to Moderate AD) | 1% this compound Ointment | 47.1% | Significantly Higher than Vehicle | [12] |

| 0.3% this compound Ointment | 44.6% | Significantly Higher than Vehicle | [12] | |

| Vehicle | 18.1% | - | [12] | |

| Infants (3 to < 24 months) | 0.3% this compound Ointment | 56.1% | 82.9% | [13] |

*IGA Success Rate: Percentage of patients achieving an Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline. **EASI-75: Percentage of patients achieving at least a 75% improvement in the Eczema Area and Severity Index score from baseline.

Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence polarization (FP)-based assay to determine the in vitro potency of a test compound against PDE4.

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., Tris-based buffer, pH 7.4) containing a constant low percentage of DMSO.

-

Reconstitute recombinant human PDE4B or PDE4D enzyme in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control to the wells of a low-volume, black 384-well microplate.

-

Add the FAM-cAMP substrate to all wells.

-

Initiate the enzymatic reaction by adding the diluted PDE4 enzyme to all wells except for the blank controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed 5'-AMP product.

-

Incubate for a further 30 minutes at room temperature to allow the signal to stabilize.

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

TNF-α Production in PBMCs (General Protocol)

This protocol outlines a general method for measuring the effect of this compound on TNF-α production in peripheral blood mononuclear cells (PBMCs) using an ELISA-based method.

-

Isolation of PBMCs:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the cells and resuspend them in a complete cell culture medium.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in a multi-well plate at a predetermined density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce TNF-α production.

-

Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided TNF-α standards.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percentage of inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.

-

MC903-Induced Atopic Dermatitis Mouse Model

This in vivo model is used to evaluate the efficacy of topical anti-inflammatory agents.

-

Induction of Atopic Dermatitis-like Lesions:

-

Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Topically apply a solution of MC903 (calcipotriol), a vitamin D3 analog, to the ears of the mice daily for a specified period (e.g., 14 days) to induce an inflammatory response that mimics atopic dermatitis.

-

-

Treatment:

-

Topically apply this compound ointment or the vehicle control to the inflamed ear skin daily, typically starting after the initial induction phase.

-

-

Evaluation of Efficacy:

-

Clinical Scoring: Visually assess and score the severity of erythema, edema, and excoriation.

-

Ear Thickness: Measure the ear thickness daily using a digital caliper as an indicator of inflammation.

-

Histological Analysis: At the end of the study, collect ear tissue for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines.

-

-

Data Analysis:

-

Compare the changes in ear thickness, clinical scores, and histological parameters between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a promising topical treatment for atopic dermatitis, offering a well-tolerated and effective option for patients. Its selective PDE4B inhibition provides a targeted anti-inflammatory effect, which has been demonstrated through a robust preclinical and clinical development program. The data presented in this technical guide underscore the scientific foundation of this compound and provide valuable insights for researchers and clinicians in the field of dermatology and drug development.

References

- 1. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase 2, randomized, double‐blind, placebo‐controlled, 4‐week study to evaluate the safety and efficacy of OPA‐ 15406 (this compound), a new topical selective phosphodiesterase type‐4 inhibitor, in Japanese pediatric patients aged 2–14 years with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Pharmacological Profile of Topical Difamilast

Introduction

Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by pruritus, xerosis, and eczematous lesions.[1][2] Its complex pathogenesis involves skin barrier dysfunction and dysregulated immune responses, often driven by T helper (Th) 2, Th22, Th17, and Th1 pathways.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a key regulator of inflammation.[3][4] Increased PDE4 activity in immune and skin cells leads to lower cAMP levels, promoting the production of pro-inflammatory cytokines and mediators central to AD pathology.[4][5]

This compound (development codes: OPA-15406, MM36) is a novel, non-steroidal, selective PDE4 inhibitor developed by Otsuka Pharmaceutical Co., Ltd. for the topical treatment of AD.[6][7] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby suppressing the inflammatory cascade.[3][8] It was first approved for marketing in Japan in September 2021 for adult and pediatric patients with atopic dermatitis.[1][2][6] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic profile, and key experimental methodologies.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme.[8] PDE4 is responsible for the hydrolysis of cAMP into inactive 5'-AMP.[9] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors.[8] This modulation results in the reduced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), IL-5, IL-12, IL-13, and IL-23.[4][8] This targeted action effectively diminishes the inflammatory response that underlies the clinical signs and symptoms of atopic dermatitis, such as erythema, pruritus, and swelling.[8]

Recent studies indicate that this compound's mechanism may also involve the aryl hydrocarbon receptor (AHR)–nuclear factor erythroid 2-related factor 2 (NRF2) axis. This compound was shown to activate this axis in normal human epidermal keratinocytes (NHEKs), leading to the production of soluble ST2 (sST2), a decoy receptor that suppresses IL-33 signaling.[5] By inhibiting the pro-inflammatory activity of IL-33, this compound further contributes to the resolution of skin inflammation.[5]

Pharmacodynamic Profile

In Vitro Pharmacology: PDE4 Subtype Selectivity

The PDE4 enzyme family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[6] Inhibition of PDE4B and PDE4D is thought to drive the anti-inflammatory effects, while inhibition of PDE4D is also associated with emesis, a common side effect of systemic PDE4 inhibitors.[6][10] this compound demonstrates high selectivity for the PDE4B subtype, which plays a crucial role in the inflammatory response.[6][10] Its inhibitory activity is significantly lower against PDE4D, suggesting a favorable therapeutic window with a reduced risk of emetic side effects.[6][10][11]

Table 1: In Vitro PDE4 Inhibitory Activity of this compound

| PDE4 Subtype | IC50 (μM) | Data Source |

|---|---|---|

| PDE4A | 0.0832 | [12] |

| PDE4B | 0.0112 | [6][10][12] |

| PDE4C | 0.2493 | [12] |

| PDE4D | 0.0738 | [6][10][12] |

IC50 (Half-maximal inhibitory concentration) values determined using recombinant human PDE4 enzymes.

In Vitro Pharmacology: Anti-inflammatory Effects

This compound effectively suppresses the production of TNF-α, a key pro-inflammatory cytokine in AD, from peripheral blood mononuclear cells (PBMCs).[6][10] Its potency in human and mouse cells is superior to that of other topical PDE4 inhibitors like crisaborole, cipamfylline, and CP-80633.[6][10] In addition to cytokine suppression, in vitro studies have shown that this compound enhances the production of filaggrin, a critical protein for skin barrier function, in keratinocytes.[13][14]

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Cytokine | IC50 (μM) | Data Source |

|---|---|---|---|

| Human PBMCs | TNF-α | 0.0109 | [6][10] |

| Mouse PBMCs | TNF-α | 0.0035 | [6][10] |

IC50 values for the inhibition of LPS-induced TNF-α production.

In Vivo Pharmacology

In animal models of skin inflammation, topical application of this compound has demonstrated significant therapeutic effects. In a mouse model of chronic allergic contact dermatitis, this compound improved skin inflammation.[6][10] It reduced ear thickness and decreased the infiltration of CD3+ T cells, eosinophils, and neutrophils in the inflamed tissue.[12] Furthermore, in a mouse model of AD-like dermatitis, this compound attenuated the severity of dermatitis, reduced transepidermal water loss (TEWL), suppressed epidermal thickening, and restored filaggrin expression.[13][14]

Pharmacokinetics

Pharmacokinetic studies in animals and humans show that topical application of this compound results in minimal systemic absorption.[6] In studies using miniature pigs and rats, the concentrations of this compound in the blood and brain after topical application were insufficient to elicit systemic pharmacological activity.[6][10] In a Phase 2 clinical trial, plasma concentrations of this compound in patients treated with 0.3% and 1% ointments were low.[2] This localized action minimizes systemic exposure and reduces the risk of adverse effects commonly associated with systemic PDE4 inhibitors, such as nausea, vomiting, and diarrhea.[6][8]

Clinical Efficacy

Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound ointment in both adult and pediatric patients (aged 2 years and older) with mild to moderate atopic dermatitis.[1][2][15] The primary endpoint in these trials was typically the Investigator's Global Assessment (IGA) success rate, defined as the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[16][17]

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data (4 Weeks)

| Patient Population | Treatment Group | IGA Success Rate | Vehicle Success Rate | P-value | Data Source |

|---|---|---|---|---|---|

| Adults (≥15 years) | This compound 1% | 38.46% | 12.64% | <0.0001 | [16] |

| Pediatrics (2-14 years) | This compound 0.3% | 44.6% | 18.1% | <0.001 | [18] |

| Pediatrics (2-14 years) | this compound 1% | 47.1% | 18.1% | <0.001 |[18] |

Across trials, this compound also showed statistically significant improvements in secondary endpoints, including the Eczema Area and Severity Index (EASI) score, with a rapid onset of action observed as early as one week into treatment.[1][16][17] Treatment-emergent adverse events were generally mild to moderate, and the overall safety profile was favorable.[16][17]

Detailed Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a representative fluorescence polarization (FP) assay to determine the in vitro potency of this compound against recombinant PDE4 enzymes.[9][19]

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂). Reconstitute recombinant human PDE4B enzyme and fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer to desired working concentrations.

-

Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 1:3 dilution series).

-

Assay Reaction: In a low-volume, black 384-well microplate, add the diluted this compound or vehicle control. Add the PDE4B enzyme solution to each well and briefly incubate.

-

Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Termination and Detection: Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed 5'-AMP product. This binding event causes a change in the fluorescence polarization signal.

-

Data Analysis: Measure fluorescence polarization using a compatible plate reader. The percent inhibition is calculated for each this compound concentration relative to high (no inhibitor) and low (no enzyme) controls. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[19]

Cellular Cytokine Release Assay

This protocol outlines a general method for measuring the effect of this compound on cytokine production in human PBMCs, a standard model for assessing anti-inflammatory activity.[20][21]

Methodology:

-

Cell Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and plate them in a 96-well tissue culture plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production and release of TNF-α.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20] This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product via absorbance.[22]

-

Data Analysis: Construct a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.

Conclusion

Topical this compound is a potent and selective PDE4 inhibitor with a well-defined pharmacological profile. Its high selectivity for the PDE4B subtype, coupled with its potent inhibitory effect on the production of key pro-inflammatory cytokines, provides a strong mechanistic basis for its therapeutic efficacy in atopic dermatitis.[6][10] The topical route of administration ensures localized activity in the skin, minimizing systemic exposure and avoiding the side effects associated with oral PDE4 inhibitors.[6][8] Supported by robust non-clinical data and positive results from extensive clinical trials, this compound represents a valuable and safe therapeutic option for the management of mild to moderate atopic dermatitis in both adult and pediatric populations.[2][6][17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]

- 15. Medimetriks and Otsuka’s this compound Hits Mark in Atopic Dermatitis Trials - BioSpace [biospace.com]

- 16. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]

- 18. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Difamilast: A Technical Guide to its Impact on Skin Barrier Function Restoration

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difamilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis (AD). Its mechanism of action extends beyond general anti-inflammatory effects to directly address the compromised skin barrier function characteristic of AD. By increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound modulates inflammatory responses and promotes the expression of key structural proteins essential for epidermal integrity. This guide provides a comprehensive technical overview of the preclinical and clinical evidence supporting this compound's role in skin barrier restoration, details the experimental protocols used to generate this data, and visualizes the key molecular pathways and experimental workflows.

Mechanism of Action: PDE4 Inhibition and Skin Barrier Integrity

Atopic dermatitis is characterized by both immune dysregulation, particularly Type 2 inflammation, and a defective epidermal barrier. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory and skin cells that degrades cAMP, a critical second messenger. In AD, elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-13, and thymic stromal lymphopoietin (TSLP).[1][2] These cytokines not only drive inflammation but also downregulate the expression of essential skin barrier proteins like filaggrin (FLG) and loricrin (LOR).[3][4]

This compound selectively inhibits PDE4, leading to an accumulation of intracellular cAMP.[5] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB).[3][6] Activated CREB plays a crucial role in both suppressing inflammatory cytokine production and upregulating the expression of genes vital for skin barrier function.[5][6]

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound in a keratinocyte, leading to reduced inflammation and enhanced barrier protein synthesis.

Preclinical Data: In Vitro and In Vivo Evidence

In Vitro Studies in Human Keratinocytes

Studies utilizing Normal Human Epidermal Keratinocytes (NHEKs) have been instrumental in elucidating the direct effects of this compound on skin barrier components.[3][6]

Quantitative Data Summary: In Vitro Effects of this compound on NHEKs

| Parameter | Treatment | Result | Reference |

| Filaggrin (FLG) mRNA Expression | 5 µM this compound | Increased expression | [3][6] |

| Loricrin (LOR) mRNA Expression | 5 µM this compound | Increased expression | [3][6] |

| Keratinocyte Proline-Rich Protein (KPRP) mRNA | 5 µM this compound | Increased expression | [3] |

| Intracellular cAMP Levels | 5 µM this compound | Significant increase | [6] |

| CREB Phosphorylation | 5 µM this compound | Significant increase | [6] |

Experimental Protocol: In Vitro NHEK Treatment and Analysis

-

Cell Culture:

-

Normal Human Epidermal Keratinocytes (NHEKs) are cultured in serum-free keratinocyte growth medium (e.g., EpiLife with HKGS supplement).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Experiments are performed when cells reach approximately 70-80% confluency.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO).

-

NHEKs are treated with this compound at specified concentrations (e.g., 0.1, 1, or 5 µM) or vehicle control for a designated time period (e.g., 24 hours).

-

-

Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative real-time PCR is performed using a thermal cycler with specific primers for target genes (FLG, LOR, KPRP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

-

-

Protein Analysis (Western Blot / ELISA):

-

For Western Blot, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-CREB, FLG, LOR) and a loading control (e.g., β-actin).

-

For secreted proteins or intracellular markers, an Enzyme-Linked Immunosorbent Assay (ELISA) is performed on cell lysates or culture supernatants according to the manufacturer's instructions.

-

In Vivo Studies in Atopic Dermatitis Mouse Models

The MC903 (calcipotriol)-induced dermatitis mouse model is a widely used preclinical model that recapitulates key features of human AD, including skin inflammation, barrier dysfunction (increased TEWL), and Type 2 immune responses.[1][2]

Quantitative Data Summary: In Vivo Effects of this compound in MC903 Mouse Model

| Parameter | Treatment | Result | Reference |

| Transepidermal Water Loss (TEWL) | 1% this compound Ointment | Significant reduction compared to vehicle | [1][2] |

| Dermatitis Severity Score | 1% this compound Ointment | Marked attenuation of severity | [1][2] |

| Epidermal Thickening | 1% this compound Ointment | Suppression of thickening | [1][2] |

| Filaggrin Expression (Immunofluorescence) | 1% this compound Ointment | Restoration of expression | [1][2] |

| Filaggrin mRNA Expression (qPCR) | 1% this compound Ointment | Normalized expression (counteracted MC903-induced decrease) | [1][2] |

| IL-4 mRNA Expression (qPCR) | 1% this compound Ointment | Normalized expression (counteracted MC903-induced increase) | [1][2] |

| CD4+ T-cell Infiltration | 1% this compound Ointment | Decreased infiltration | [1][2] |

Experimental Protocol: MC903-Induced Dermatitis Mouse Model

-

Animal Model:

-

BALB/c or C57BL/6 mice are typically used.

-

Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

-

-

Induction of Dermatitis:

-

The dorsal fur of the mice is shaved.

-

A solution of MC903 (calcipotriol) in ethanol (B145695) (e.g., 20 µL of 0.1 mM) is applied topically to the shaved dorsal skin or ear daily for a period of 6-14 days to induce AD-like inflammation.[1][2][7]

-

-

Treatment Protocol:

-

Following the induction period, mice are divided into treatment groups.

-

1% this compound ointment or a vehicle control (e.g., petrolatum) is applied topically to the inflamed area, typically once or twice daily.

-

-

Endpoint Measurements:

-

Dermatitis Score: Skin inflammation (erythema, edema, scaling) is scored visually using a standardized scale.

-

Transepidermal Water Loss (TEWL): TEWL is measured on the affected skin area using a Tewameter or similar device. Measurements are taken in a draft-free room after a 20-30 minute acclimatization period.[8][9]

-

Histology: At the end of the study, skin biopsies are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Immunofluorescence: Skin sections are stained with fluorescently-labeled antibodies against filaggrin to visualize and quantify its expression in the epidermis.

-

qRT-PCR: RNA is extracted from skin biopsies to quantify the mRNA expression of relevant genes (e.g., Filaggrin, IL-4, IL-13, TSLP) as described in the in vitro protocol.

-

Clinical Data: Human Studies

Clinical studies in patients with mild-to-moderate atopic dermatitis confirm the barrier-restoring effects of this compound observed in preclinical models.

Quantitative Data Summary: Clinical Effects of this compound

| Parameter | Patient Population | Treatment | Result | Reference |

| Transepidermal Water Loss (TEWL) | 7 Japanese adults with mild-to-moderate AD | 1% this compound Ointment, twice daily for 1 week | TEWL was significantly decreased (improvement observed in 6 out of 7 patients) | [1][2] |

| Investigator's Global Assessment (IGA) Score of 0 or 1 | Phase 3 Trial, Adults with AD | 1% this compound Ointment, twice daily for 4 weeks | 38.46% success rate (vs. 12.64% for vehicle, P < 0.0001) | [2] |

| Eczema Area and Severity Index (EASI) Score | Phase 3 Trial, Adults with AD | 1% this compound Ointment, twice daily | Significant improvement from baseline observed at Week 1 | [2][10] |

Experimental Protocol: Clinical Measurement of TEWL

-

Patient Selection:

-

Patients diagnosed with mild-to-moderate atopic dermatitis according to established criteria (e.g., Japanese Dermatological Association criteria) are recruited.[11]

-

A target lesion is selected for consistent measurement throughout the study.

-

-

Acclimatization:

-

Measurement Procedure:

-

TEWL is measured using a calibrated, open-chamber evaporimeter (e.g., Tewameter®).

-

The probe is held gently and perpendicularly on the surface of the target lesion without excessive pressure.

-

The device records the water vapor gradient, and the value is typically expressed in g/m²/h.

-

Multiple readings are taken and averaged to ensure reliability.

-

-

Treatment and Follow-up:

-

Patients apply the study medication (e.g., 1% this compound ointment) to the affected areas as directed (e.g., twice daily).

-

TEWL measurements are repeated at baseline and at specified follow-up time points (e.g., Week 1, Week 4).

-

Conclusion and Implications

The collective evidence from in vitro, in vivo, and clinical studies provides a robust technical basis for the efficacy of this compound in skin barrier restoration. Its dual action of suppressing key inflammatory cytokines (IL-4, IL-13) and directly upregulating the expression of critical barrier proteins (filaggrin, loricrin) via the cAMP-CREB-KPRP axis addresses two of the core pillars of atopic dermatitis pathophysiology. For researchers and drug development professionals, this compound serves as a key example of a targeted therapy that moves beyond simple inflammation suppression to actively repair the structural deficits of the epidermal barrier, offering a comprehensive treatment modality for atopic dermatitis. Future research may focus on the long-term effects of this compound on barrier homeostasis and its potential application in other dermatoses characterized by barrier dysfunction.

References

- 1. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]

- 2. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]

- 5. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 inhibition by this compound regulates filaggrin and loricrin expression via keratinocyte proline-rich protein in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]

- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE4 inhibition by this compound regulates filaggrin and loricrin expression via keratinocyte proline-rich protein in human keratinocytes | NDLサーチ | 国立国会図書館 [ndlsearch.ndl.go.jp]

- 11. researchgate.net [researchgate.net]

The Role of Difamilast in Modulating T-Cell Infiltration in Atopic Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic and immunological factors, leading to skin barrier dysfunction and a T-cell-mediated inflammatory response. T-helper 2 (Th2) cells, in particular, play a crucial role in the pathogenesis of AD through the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising topical treatment for AD. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in modulating T-cell infiltration and activity in the skin. We will explore the underlying signaling pathways, present key preclinical and clinical data, and provide detailed experimental protocols relevant to the study of this compound's effects on T-cell-mediated inflammation.

Introduction to this compound and its Target: Phosphodiesterase 4

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[1] PDE4 is highly expressed in various immune cells, including T-lymphocytes, where it modulates their activation and inflammatory responses.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[1][2]

This compound exhibits a selective inhibition profile, with a notable preference for the PDE4B subtype, which is significantly involved in the inflammatory cascade.[3] This selectivity may contribute to its favorable therapeutic window. This document will delve into the specific mechanisms by which this modulation of intracellular signaling translates into a reduction of T-cell infiltration and a dampening of the inflammatory environment in atopic skin.

Mechanism of Action: How this compound Modulates T-Cell Function

The primary mechanism of action of this compound in modulating T-cell function is through the inhibition of PDE4 and the subsequent increase in intracellular cAMP levels.[1]

The PDE4-cAMP Signaling Pathway in T-Cells

In T-lymphocytes, PDE4 enzymes are key regulators of cAMP homeostasis. Upon T-cell activation, PDE4 activity increases, leading to the degradation of cAMP. This reduction in cAMP is permissive for the transcription of pro-inflammatory cytokine genes.

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the T-cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream targets involved in T-cell activation and cytokine production. This includes the modulation of transcription factors that are essential for the expression of pro-inflammatory genes.[1]

Impact on Cytokine Production

A hallmark of atopic dermatitis is the overproduction of Th2 cytokines, including IL-4 and IL-13. These cytokines contribute to skin barrier dysfunction, pruritus, and inflammation. Preclinical studies have shown that this compound can effectively reduce the expression of these key cytokines. In an MC903-induced mouse model of atopic dermatitis, topical application of this compound normalized the increase in IL-4 mRNA expression in the lesional skin.[4][5] Furthermore, in vitro studies using supernatants from this compound-treated human keratinocytes have demonstrated an inhibition of IL-33-induced upregulation of TNF-α, IL-5, and IL-13 in a basophil cell line, suggesting an indirect effect on the cytokine milieu.[6][7]

Preclinical and Clinical Evidence

Preclinical Data: Reduction of T-Cell Infiltration in a Mouse Model

A key study utilizing an MC903-induced mouse model of atopic dermatitis provided direct evidence of this compound's effect on T-cell infiltration.[4][5] Histological and immunofluorescence analysis of skin lesions revealed that treatment with this compound resulted in a notable decrease in the infiltration of CD4+ T-cells into the dermis.[4][5] This reduction in T-cell presence was accompanied by a significant amelioration of the overall dermatitis severity.[4][5]

| Preclinical Parameter | Model | Treatment | Outcome | Reference |

| CD4+ T-Cell Infiltration | MC903-induced atopic dermatitis mouse model | 1% this compound Ointment | Qualitatively decreased infiltration of CD4+ T-cells in lesional skin. | [4][5] |

| IL-4 mRNA Expression | MC903-induced atopic dermatitis mouse model | 1% this compound Ointment | Normalized the MC903-induced increase in IL-4 mRNA levels in lesional skin. | [4][5] |

| TNF-α Production (IC50) | Human Peripheral Blood Mononuclear Cells | This compound | 0.0109 µM | [3] |